molecular formula C14H21N5O2 B5577294 3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide

3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5577294
M. Wt: 291.35 g/mol
InChI Key: WLPWSRBXPBJGMZ-UHFFFAOYSA-N
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Description

The synthesis of pyrazole derivatives is a critical area of research in medicinal chemistry and materials science due to their wide range of biological activities and applications. "3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide" belongs to this family of compounds, suggesting its potential for various applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A specific method for the synthesis of similar compounds involves the use of base-catalyzed reactions under controlled temperatures to ensure the formation of the desired pyrazole core (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including bond angles, conformation, and stereochemistry, can be determined using X-ray crystallography. For instance, a study reported detailed structural analysis through single-crystal X-ray diffraction, confirming the molecular geometry and identifying intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including substitutions, additions, and cyclizations, depending on the functional groups attached to the core structure. The reactivity is significantly influenced by the electron-donating or withdrawing nature of the substituents.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and thermal stability, can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Pyrazole derivatives generally exhibit good thermal stability up to a certain temperature (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide and similar compounds have been the subject of research primarily in the field of organic synthesis and chemical characterization. For example, the synthesis and characterization of related 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been studied, where their structures were established using various analytical techniques (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Potential Antiallergic Applications

Some derivatives of this compound class have shown potential in biomedical applications. For instance, their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells has been explored, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014). Additionally, derivatives like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have exhibited antiallergic activity, suggesting a role in the development of antiallergic agents (Nohara et al., 1985).

Chemical Reactivity and Structural Analysis

The reactivity and structural behavior of similar pyrazole derivatives have been a focus in several studies. For example, N-N migration of a carbamoyl group in a pyrazole derivative was investigated using NMR, highlighting interesting aspects of chemical reactivity and structural dynamics (Pathirana, Sfouggatakis, & Palaniswamy, 2013).

Therapeutic Applications and Synthesis of Analogues

The synthesis of analogues and evaluation of their therapeutic potential have been subjects of research. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which could serve as scaffolds for highly functionalized derivatives, indicates the potential for developing new therapeutic agents (Ruano, Fajardo, & Martín, 2005).

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its exact structure. As a general note, many pyrazole compounds are used in medicinal chemistry and drug discovery, suggesting that they can be safely handled under appropriate conditions .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions in the research and development of pyrazole compounds are likely to continue in these areas, with a focus on developing new synthetic methods and exploring new biological activities.

properties

IUPAC Name

N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-9(2)12-6-13(19(3)18-12)14(20)15-7-10-5-11(8-21-4)17-16-10/h5-6,9H,7-8H2,1-4H3,(H,15,20)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPWSRBXPBJGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)NCC2=CC(=NN2)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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